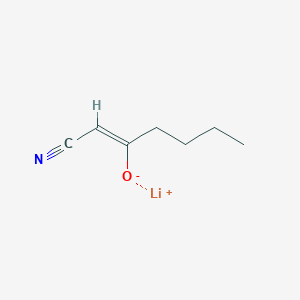

Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate” is a compound with the CAS Number: 2241145-53-7 . It is stored at a temperature of -10 degrees and comes in the form of a powder .

Synthesis Analysis

The synthesis of lithium-ion batteries involves complex processes, including the use of chemicals such as lithium . Computational simulation based on density functional theory plays a significant role in these studies .Molecular Structure Analysis

The molecular structure of lithium-ion batteries involves intricate interactions between electrode materials and electrolytes . Lithium-ion batteries consist of two porous electrodes (positive and negative), which are made up of active particles, carbon, and a binder material .Chemical Reactions Analysis

Lithium-ion batteries undergo various chemical reactions during their operation. These reactions involve the movement of lithium ions in the active materials of batteries . The water content, residual alkali content, or ionic impurities can have a negative impact on the safety and storage capacity of the final battery .Physical And Chemical Properties Analysis

Lithium has a melting point of 180.54 C, a boiling point of 1342 C, a specific gravity of 0.534 (20 C), and a valence of 1 . It is the lightest of the metals, with a density approximately half that of water .Applications De Recherche Scientifique

- Results : A stable cycling all-solid-state battery with NMC811/Li achieved long-term cycling at high voltages .

- Impact : Scientists are exploring solid-state electrolytes, including 1-adamantanecarbonitrile, to improve ion conductivity and enable efficient fast charging in all-solid-state LIBs .

- Effect : 1-Adamantanecarbonitrile influences the practical energy density by regulating the formation of LiF in the solid electrolyte interface .

- Role : Researchers are investigating 1-adamantanecarbonitrile in conjunction with metal oxides and porous carbon electrodes .

Solid-State Lithium Batteries

Fast-Charging Lithium Batteries

Electrolyte Design for Lithium Batteries

Flexible Lithium-Ion Batteries (FLIBs)

Advancements in Electrode Chemistries

Suppression of Lithium Dendrite Growth

Mécanisme D'action

Orientations Futures

The future of lithium-ion batteries lies in their potential for transformational changes. These changes are needed to enable the effective use of renewable energy sources such as solar and wind and to allow for the expansion of hybrid electric vehicles (HEVs) to plug-in HEVs and pure-electric vehicles . The development of the next generation of batteries will play a vital role in future use of electrical energy .

Propriétés

IUPAC Name |

lithium;(Z)-1-cyanohex-1-en-2-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.Li/c1-2-3-4-7(9)5-6-8;/h5,9H,2-4H2,1H3;/q;+1/p-1/b7-5-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJMXGOLYNGZEL-YJOCEBFMSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCC(=CC#N)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCC/C(=C/C#N)/[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10LiNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)

![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)

![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)

![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)

![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)

![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)